5-(2-Amino-ethyl)-6-chloro-1,3-dihydro-indol-2-one
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Overview
Description
5-(2-Amino-ethyl)-6-chloro-1,3-dihydro-indol-2-one is a heterocyclic compound that features an indole core structure with a chlorine atom at the 6th position and an aminoethyl group at the 5th position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Amino-ethyl)-6-chloro-1,3-dihydro-indol-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-chloroindole with ethylenediamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification techniques are critical factors in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
5-(2-Amino-ethyl)-6-chloro-1,3-dihydro-indol-2-one can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to modify the indole ring or the aminoethyl group.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
5-(2-Amino-ethyl)-6-chloro-1,3-dihydro-indol-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2-Amino-ethyl)-6-chloro-1,3-dihydro-indol-2-one involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological targets, while the indole core can engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Aminoethylindole: Lacks the chlorine atom at the 6th position.
6-Chloroindole: Lacks the aminoethyl group at the 5th position.
5-(2-Amino-ethyl)-indole: Lacks the chlorine atom at the 6th position.
Uniqueness
5-(2-Amino-ethyl)-6-chloro-1,3-dihydro-indol-2-one is unique due to the presence of both the chlorine atom and the aminoethyl group, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H11ClN2O |
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Molecular Weight |
210.66 g/mol |
IUPAC Name |
5-(2-aminoethyl)-6-chloro-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C10H11ClN2O/c11-8-5-9-7(4-10(14)13-9)3-6(8)1-2-12/h3,5H,1-2,4,12H2,(H,13,14) |
InChI Key |
AJLHBWVCBIHALS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC(=C(C=C2NC1=O)Cl)CCN |
Origin of Product |
United States |
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